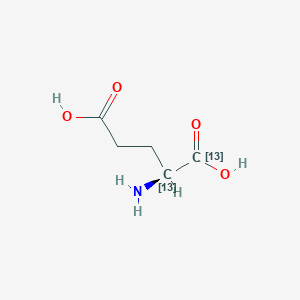
(2S)-2-amino(1,2-13C2)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino(1,2-13C2)pentanedioic acid is a compound that features isotopic labeling with carbon-13 at the 1 and 2 positions. This isotopic labeling is often used in scientific research to trace and study metabolic pathways, reaction mechanisms, and molecular interactions. The compound is a derivative of glutamic acid, an important amino acid in biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2-13C2)pentanedioic acid typically involves the incorporation of carbon-13 isotopes into the glutamic acid molecule. One common method is through the use of labeled precursors such as [1,2-13C2]bromoacetic acid. The synthetic route may involve the Witting reaction, where 1-hydroxy-4-keto-α-ionone reacts with carbomethoxymethylenetriphenylphosphorane prepared from [1,2-13C2]bromoacetic acid, followed by saponification of the product .
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the isotopic labeling is consistent and reliable for research applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino(1,2-13C2)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S)-2-amino(1,2-13C2)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.
Medicine: Used in metabolic studies to understand disease mechanisms and drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2S)-2-amino(1,2-13C2)pentanedioic acid exerts its effects is primarily through its role as a tracer in metabolic studies. The carbon-13 isotopes allow researchers to track the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Palmitic acid-1,2-13C2: Another isotopically labeled compound used in metabolic studies.
2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid: Used in environmental testing and research.
D-glucose-1,2-13C2: Commonly used in studies of carbohydrate metabolism.
Uniqueness
(2S)-2-amino(1,2-13C2)pentanedioic acid is unique due to its specific labeling of the glutamic acid molecule, making it particularly useful in studies related to amino acid metabolism and protein synthesis. Its applications in NMR spectroscopy and metabolic tracing set it apart from other isotopically labeled compounds.
Propiedades
Fórmula molecular |
C5H9NO4 |
|---|---|
Peso molecular |
149.11 g/mol |
Nombre IUPAC |
(2S)-2-amino(1,2-13C2)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3+1,5+1 |
Clave InChI |
WHUUTDBJXJRKMK-JAWTVSONSA-N |
SMILES isomérico |
C(CC(=O)O)[13C@@H]([13C](=O)O)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


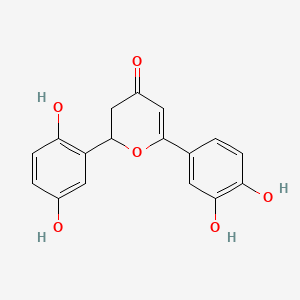
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
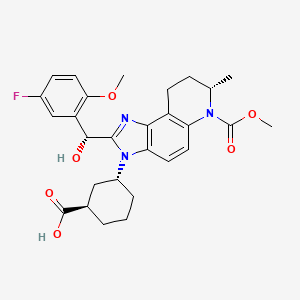
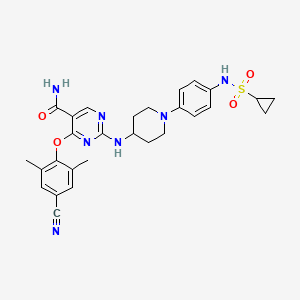

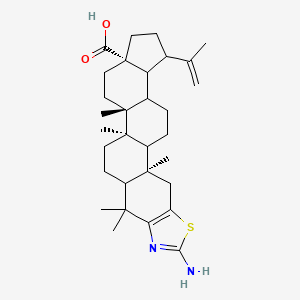
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
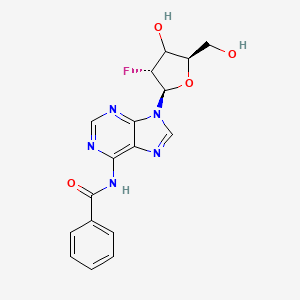
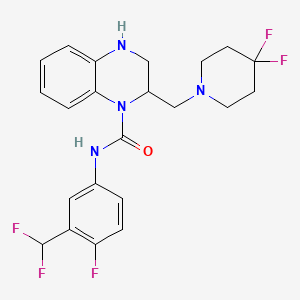

![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
![N-[1-[(1R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12395101.png)
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
